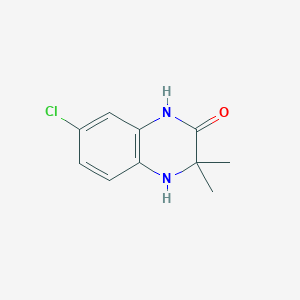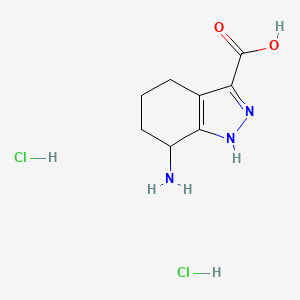
7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride typically involves the reaction of cyclohexanone derivatives with hydrazine hydrate. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, methylamine, and various oxidizing and reducing agents. Reaction conditions typically involve refluxing in ethanol or other suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different indazole derivatives, while substitution reactions can produce a variety of substituted indazoles.
Applications De Recherche Scientifique
7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: The compound is investigated for its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclo-oxygenase-2 (COX-2), reducing the production of inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indazole derivatives, such as:
- 4,5,6,7-tetrahydro-1H-indazol-5-amine hydrochloride
- tert-Butyl (4,5,6,7-tetrahydro-1H-indazol-5-yl)carbamate
- Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Uniqueness
7-amino-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid dihydrochloride is unique due to its specific functional groups and the resulting biological activities. Its amino and carboxylic acid groups contribute to its distinct chemical properties and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H13Cl2N3O2 |
|---|---|
Poids moléculaire |
254.11 g/mol |
Nom IUPAC |
7-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c9-5-3-1-2-4-6(5)10-11-7(4)8(12)13;;/h5H,1-3,9H2,(H,10,11)(H,12,13);2*1H |
Clé InChI |
DYPDGAWOLWJOCQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2=C(C1)C(=NN2)C(=O)O)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



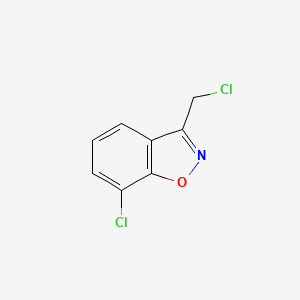
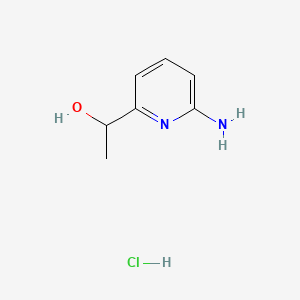
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)

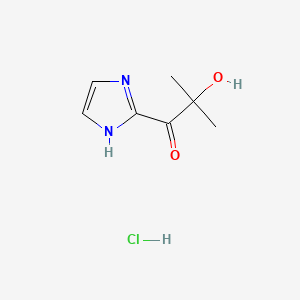
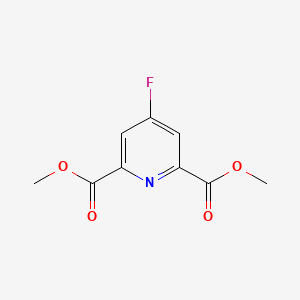
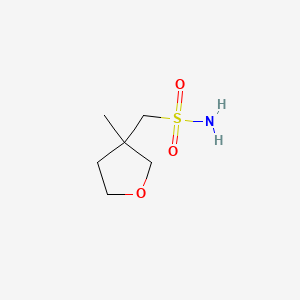
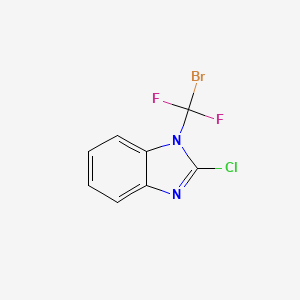
![1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride](/img/structure/B13468398.png)
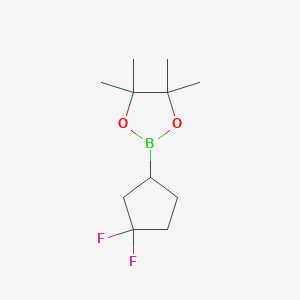
![(Cyclopropylmethyl)[(1,3-thiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13468415.png)

